molecular formula C6H4FN3 B8806098 6-fluoro-1H-imidazo[4,5-b]pyridine

6-fluoro-1H-imidazo[4,5-b]pyridine

Cat. No.: B8806098
M. Wt: 137.11 g/mol
InChI Key: JXVXRAGJWRRBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a fluorine atom attached at the sixth position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the commercially available 2-fluoro-3-nitropyridine. The nitro group is reduced to form 2,3-diaminopyridine, which then undergoes cyclization in the presence of acetic anhydride to form the imidazopyridine core . The reaction conditions often involve heating and the use of catalysts such as palladium on carbon or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: N-bromosuccinimide, iodine.

    Alkylating agents: Methyl iodide, ethyl bromide.

    Acylating agents: Acetyl chloride, benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated imidazopyridine derivatives, while alkylation and acylation can produce alkylated and acylated derivatives, respectively .

Mechanism of Action

The mechanism of action of 6-fluoro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-imidazo[4,5-b]pyridine is unique due to the presence of the fluorine atom at the sixth position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

6-fluoro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)

InChI Key

JXVXRAGJWRRBTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)F

Origin of Product

United States

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